Sodium 2-amino-4-nitrophenolate
Overview
Description
Sodium 2-amino-4-nitrophenolate is a compound that has been studied for its nonlinear optical properties. It is a highly polarizable material that has been shown to have a significant second harmonic generation (SHG) efficiency. This compound is of interest due to its potential applications in the field of optics, particularly in the development of new materials for optical devices.
Synthesis Analysis
The synthesis of Sodium 2-amino-4-nitrophenolate involves the growth of single crystals by slow solvent evaporation, using water and methanol as solvents. The successful growth of these crystals is crucial for their application in nonlinear optics, as the quality of the crystal can significantly affect its optical properties .
Molecular Structure Analysis
The molecular structure of Sodium 2-amino-4-nitrophenolate has been analyzed using single X-ray analysis. The crystal structure is found to be highly transparent between 1500 and 300 nm, which is an important characteristic for optical materials. The structure is composed of two distinct organic chromophores with calculated molecular hyperpolarizabilities, organized in herringbone motifs along inorganic chains of NaO6 edge shared octahedra .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving Sodium 2-amino-4-nitrophenolate, the unique proton shared between the two chromophores respecting the twofold symmetry is a remarkable feature of its chemical structure. This feature may play a role in the compound's reactivity and interactions with other substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium 2-amino-4-nitrophenolate include its microhardness, dielectric properties, and photoconductivity. The microhardness of the crystal increases with an increase in load, and the hardness number is higher for methanol grown crystals compared to those grown in water. The electrical conductivity, evaluated from the cole-cole plot, is found to be 1.26 × 10^-5 mho m^-1. The dielectric constant of the crystal is low and remains independent at higher frequencies. Additionally, the crystal exhibits prominent photoconduction due to trap energy levels formed by the Na+ ions .
The SHG efficiency of Sodium 2-amino-4-nitrophenolate is a key property for its use in nonlinear optics. The Kurtz powder test has been used to study the SHG efficiency, and scanning electron microscope analysis indicates that the major part of the crystal surface is free from inclusion and dislocation, which is beneficial for its optical applications .
Scientific Research Applications
Wastewater Treatment
- Scientific Field : Environmental Science
- Application Summary : Sodium 2-amino-4-nitrophenolate is used as a growth promoter to regulate the metabolism of microorganisms involved in denitrification, an efficient and low-cost method to treat wastewater .
- Methods of Application : The compound is added to the wastewater, where it promotes the growth of denitrifying microorganisms. In one study, a concentration of 15 mg/L was found to increase the removal rate of strain Q1 by 25.88% at 72 hours .
- Results : The addition of Sodium 2-amino-4-nitrophenolate significantly improved the bacterial denitrification efficiency, showing an increase in the removal rate of 13.08% in 72 hours. It also improved the efficiency of reducing the chemical oxygen demand of the effluent .
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology
- Application Summary : Sodium 2-amino-4-nitrophenolate is used in the catalytic reduction of 4-nitrophenol (4-NP), a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The compound is used in the presence of various reducing agents, such as NaBH4 and hydrazine (N2H4), to catalyze the reduction of 4-NP in an aqueous environment .
- Results : The catalytic reduction of 4-NP is a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Safety And Hazards
Future Directions
The Sodium 2-amino-4-nitrophenolate market is expected to grow, driven by various factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . Strategic collaborations and partnerships are pivotal in shaping growth definitions in the Sodium 2-amino-4-nitrophenolate market .
properties
IUPAC Name |
sodium;2-amino-4-nitrophenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROXVHUAKDVYQE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052293 | |
Record name | Sodium 2-amino-4-nitrophenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-amino-4-nitrophenolate | |
CAS RN |
61702-43-0 | |
Record name | Phenol, 2-amino-4-nitro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-nitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-amino-4-nitrophenoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-amino-4-nitrophenoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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